molecular formula C10H21NO B13646646 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol

3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol

Cat. No.: B13646646
M. Wt: 171.28 g/mol
InChI Key: GMVXSYYAKIKKNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing, sourcing, and procurement of high-purity raw materials . The process is optimized to ensure high yield and purity, meeting the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes. The cyclobutyl ring provides structural stability, while the pentan-3-ol chain enhances its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Similar structure but lacks the pentan-3-ol chain.

    Pentan-3-ol: Contains the pentan-3-ol chain but lacks the cyclobutyl ring and aminomethyl group.

    Cyclobutanol: Contains the cyclobutyl ring and hydroxyl group but lacks the aminomethyl group and pentan-3-ol chain.

Uniqueness

3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and pentan-3-ol chain. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclobutyl]pentan-3-ol

InChI

InChI=1S/C10H21NO/c1-3-10(12,4-2)9(8-11)6-5-7-9/h12H,3-8,11H2,1-2H3

InChI Key

GMVXSYYAKIKKNL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1(CCC1)CN)O

Origin of Product

United States

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